2-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine
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Overview
Description
2-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine is an organic compound that belongs to the class of sulfonyl-containing heterocycles It is characterized by the presence of a fluorophenyl group attached to a sulfonylmethyl moiety, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine typically involves the reaction of 2-fluorobenzene with sulfonyl chloride to form 2-fluorophenyl sulfonyl chloride. This intermediate is then reacted with pyridine in the presence of a base, such as triethylamine, to yield the desired product. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenyl methyl sulfone
- 2-Fluorophenyl phenyl sulfone
- 1-Fluoro-2-(methylsulfonyl)benzene
Uniqueness
2-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine is unique due to the presence of both a sulfonyl group and a pyridine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H10FNO2S |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)sulfonylmethyl]pyridine |
InChI |
InChI=1S/C12H10FNO2S/c13-11-6-1-2-7-12(11)17(15,16)9-10-5-3-4-8-14-10/h1-8H,9H2 |
InChI Key |
CJOXVPXTKMEFJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)CC2=CC=CC=N2 |
Origin of Product |
United States |
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